3-(5-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-1,5-dimethyl-1H-pyrazole
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Overview
Description
3-(5-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-1,5-dimethyl-1H-pyrazole is a complex heterocyclic compound It features a unique structure that combines multiple ring systems, including triazole, pyridazine, pyrrole, and pyrazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-1,5-dimethyl-1H-pyrazole involves multiple steps, starting with the preparation of the individual ring systems. The triazole ring can be synthesized via cyclocondensation reactions involving hydrazines and carboxylic acids or their derivatives . The pyridazine ring is typically formed through the reaction of hydrazines with 1,4-diketones . The pyrrole ring can be synthesized using Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds . Finally, the pyrazole ring is formed through the reaction of hydrazines with β-diketones .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Additionally, purification techniques such as recrystallization, chromatography, and distillation would be employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
3-(5-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-1,5-dimethyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-(5-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-1,5-dimethyl-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as enzyme inhibitors or receptor modulators.
Biology: It can be used in biochemical assays to study enzyme activity and protein interactions.
Pharmaceuticals: The compound may serve as a lead compound for developing new therapeutic agents.
Materials Science: Its complex structure could be utilized in the design of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(5-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-1,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function . The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b]pyridazines: These compounds share the triazole and pyridazine rings and have similar pharmacological properties.
Pyrrolo[3,4-c]pyrroles: These compounds share the pyrrole ring system and are used in various chemical and biological applications.
Pyrazoles: These compounds share the pyrazole ring and are known for their diverse biological activities.
Uniqueness
3-(5-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-1,5-dimethyl-1H-pyrazole is unique due to its combination of multiple ring systems, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C19H24N8O |
---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
(1,5-dimethylpyrazol-3-yl)-[2-(3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone |
InChI |
InChI=1S/C19H24N8O/c1-4-16-20-21-17-5-6-18(23-27(16)17)25-8-13-10-26(11-14(13)9-25)19(28)15-7-12(2)24(3)22-15/h5-7,13-14H,4,8-11H2,1-3H3 |
InChI Key |
FDHXEGGBLBPPPS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C2N1N=C(C=C2)N3CC4CN(CC4C3)C(=O)C5=NN(C(=C5)C)C |
Origin of Product |
United States |
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